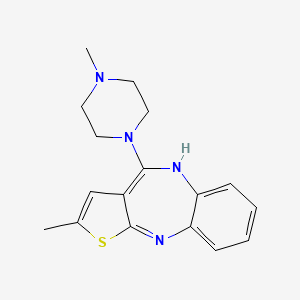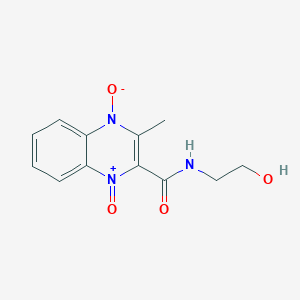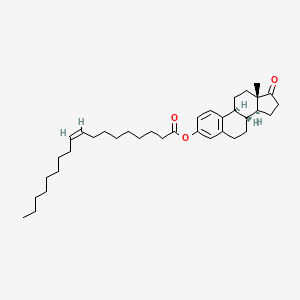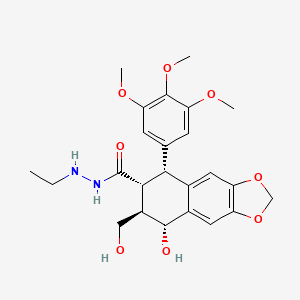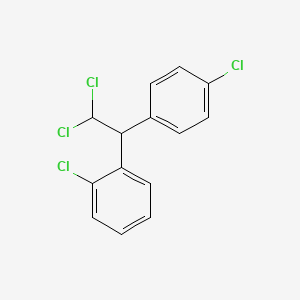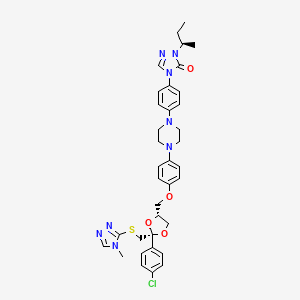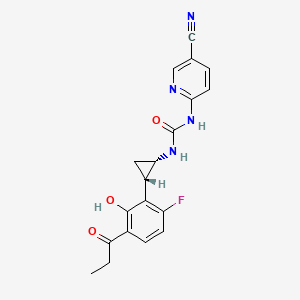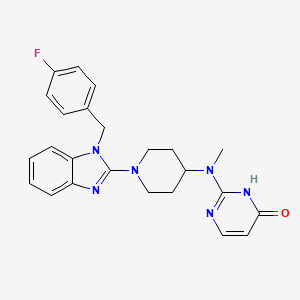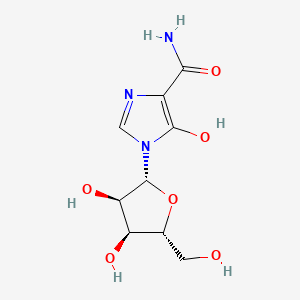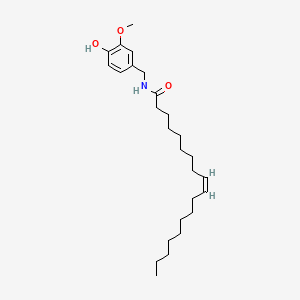
奥尔瓦尼尔
描述
奥瓦尼尔,也称为N-香草基-9E-十八碳烯酰胺,是辣椒素的非辛辣合成类似物,辣椒素是辣椒中的天然辛辣成分。它激活瞬时受体电位香草素受体1型 (TRPV1) 离子通道,并被开发为潜在的止痛化合物。 奥瓦尼尔在几种慢性疼痛的实验模型中具有强效的抗痛觉过敏作用 .
科学研究应用
作用机制
奥瓦尼尔通过激活瞬时受体电位香草素受体1型 (TRPV1) 离子通道发挥作用。这种激活导致感觉神经元中细胞内钙浓度的增加。奥瓦尼尔在使 TRPV1 对进一步的辣椒素暴露脱敏方面比辣椒素更有效。 奥瓦尼尔的抗痛觉过敏作用可能是由于它能够以一种不依赖于大麻素 CB1 受体的直接方式使 TRPV1 离子通道脱敏 .
类似化合物:
辣椒素: 辣椒中的天然辛辣成分,它也激活 TRPV1 离子通道,但具有辛辣性,并且具有更多副作用。
比较:
辛辣性: 与辣椒素不同,奥瓦尼尔是非辛辣的,使其更适合于辛辣性不希望的应用。
生化分析
Biochemical Properties
Olvanil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors in nociceptive neurons . Additionally, Olvanil interacts with the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1), which are crucial in mediating its effects .
Cellular Effects
Olvanil exerts various effects on different cell types and cellular processes. In human small cell lung cancer cells, Olvanil has demonstrated better anti-invasive activity compared to capsaicin . It influences cell function by modulating cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in its anti-invasive activity . Furthermore, Olvanil has been shown to inhibit the viability and proliferation of malignant melanoma cells .
Molecular Mechanism
The molecular mechanism of Olvanil involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Olvanil inhibits voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors . It also interacts with TRPV1 and CB1 receptors, contributing to its anti-nociceptive and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olvanil change over time. Studies have shown that Olvanil’s stability and degradation can impact its long-term effects on cellular function. For instance, Olvanil’s anti-invasive activity in human small cell lung cancer cells is mediated by the AMPK pathway, and its effects can be observed over extended periods . Additionally, Olvanil’s desensitizing effects on nociceptors are sustained over time, contributing to its potential as a pain management agent .
Dosage Effects in Animal Models
The effects of Olvanil vary with different dosages in animal models. Dose-dependent studies have shown that Olvanil inhibits the viability and proliferation of malignant melanoma cells . At higher doses, Olvanil may exhibit toxic or adverse effects, necessitating careful consideration of dosage in therapeutic applications .
Metabolic Pathways
Olvanil is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The inhibition of voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin is a key metabolic pathway for Olvanil . Additionally, Olvanil’s interaction with the AMPK pathway plays a role in its anti-invasive activity in cancer cells .
Transport and Distribution
Olvanil is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation within specific cellular compartments are influenced by these interactions. For example, Olvanil’s interaction with TRPV1 and CB1 receptors affects its distribution and activity within nociceptive neurons .
Subcellular Localization
The subcellular localization of Olvanil is crucial for its activity and function. Olvanil is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with intracellular calcium-calmodulin and calcineurin influences its localization within nociceptive neurons, contributing to its desensitizing effects .
准备方法
合成路线和反应条件: 奥瓦尼尔可以通过有机溶剂中的脂肪酶催化反应合成。香草胺从其盐酸盐中的释放速率是该合成的限速步骤。当叔胺碱浓度 (N,N-二异丙基乙胺) 增加时,酰胺合成的初始速率按比例增加。 在 12 摩尔过量的 N,N-二异丙基乙胺和 30 分钟的预孵育下,初始速率和总转化率都得到优化 .
工业生产方法: 奥瓦尼尔的工业生产方法没有得到广泛的记录。鉴于反应条件和纯化过程的适当优化,上述脂肪酶催化合成方法可以放大到工业应用中。
化学反应分析
反应类型: 奥瓦尼尔会发生各种化学反应,包括:
氧化: 奥瓦尼尔可以在特定条件下被氧化,尽管对其氧化产物的详细研究有限。
取代: 奥瓦尼尔可以参与取代反应,特别是涉及其酰胺基团。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
取代: 酰氯或酸酐等试剂可用于涉及酰胺基团的取代反应。
形成的主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生奥瓦尼尔的各种氧化衍生物,而取代反应可能会产生不同的酰胺衍生物。
相似化合物的比较
Capsaicin: The natural pungent ingredient of capsicum, which also activates TRPV1 channels but is pungent and has more side effects.
Comparison:
Pungency: Olvanil is non-pungent, unlike capsaicin, making it more suitable for applications where pungency is undesirable.
Side Effects: Olvanil has a better side effect profile compared to capsaicin, making it a more attractive candidate for therapeutic applications.
属性
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-49-5 | |
| Record name | Olvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olvanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLVANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





